molecular formula C5H11NO B1394934 (S)-N-methyltetrahydrofuran-3-amine CAS No. 1292902-56-7

(S)-N-methyltetrahydrofuran-3-amine

Cat. No.: B1394934
CAS No.: 1292902-56-7
M. Wt: 101.15 g/mol
InChI Key: LQVZUXUQGFIYEK-YFKPBYRVSA-N
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Description

(S)-N-methyltetrahydrofuran-3-amine is a chiral amine compound with a tetrahydrofuran ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center in the molecule makes it an important intermediate in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-N-methyltetrahydrofuran-3-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. Another method includes the asymmetric hydrogenation of the corresponding imine. The reaction conditions typically involve the use of catalysts such as rhodium or ruthenium complexes, along with hydrogen gas under controlled pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-alkylated derivatives, N-acylated derivatives, and the corresponding N-oxide.

Scientific Research Applications

(S)-N-methyltetrahydrofuran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    ®-N-methyltetrahydrofuran-3-amine: The enantiomer of (S)-N-methyltetrahydrofuran-3-amine, with similar chemical properties but different biological activities.

    Tetrahydrofuran-3-amine: The non-chiral version of the compound, lacking the chiral center.

    N-methylpyrrolidine: A structurally similar compound with a different ring structure.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals with targeted biological activities.

Properties

IUPAC Name

(3S)-N-methyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVZUXUQGFIYEK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680178
Record name (3S)-N-Methyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292902-56-7
Record name (3S)-N-Methyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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